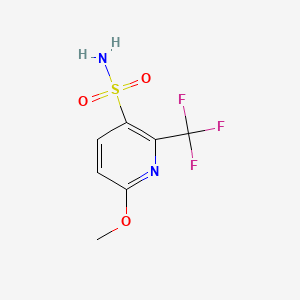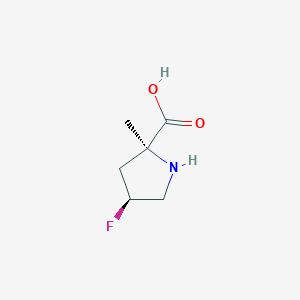
(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-Fluoro-2-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions to ensure the desired configuration. One common method involves the diastereoselective synthesis from commercially available starting materials, such as (2S,4S)-4-hydroxyproline . The key steps include protection of functional groups, fluorination, and subsequent deprotection to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chiral separation techniques, such as preparative-scale chromatography or crystallization-based methods . These methods ensure the production of enantiomerically pure compounds, which are crucial for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the development of novel materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism of action of (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methyl substituents play a crucial role in modulating the compound’s binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function and downstream pathways .
Vergleich Mit ähnlichen Verbindungen
(2S,4S)-4-hydroxyproline: A structurally similar compound with a hydroxyl group instead of a fluorine atom.
(2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid: An enantiomer with different stereochemistry at the 4-position.
(2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid: Another enantiomer with different stereochemistry at both the 2- and 4-positions .
Uniqueness: The presence of the fluorine atom in (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its hydroxyl or non-fluorinated analogs. These properties make it a valuable compound in drug design and development.
Eigenschaften
Molekularformel |
C6H10FNO2 |
|---|---|
Molekulargewicht |
147.15 g/mol |
IUPAC-Name |
(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c1-6(5(9)10)2-4(7)3-8-6/h4,8H,2-3H2,1H3,(H,9,10)/t4-,6-/m0/s1 |
InChI-Schlüssel |
MBLJERGWEJOQMZ-NJGYIYPDSA-N |
Isomerische SMILES |
C[C@]1(C[C@@H](CN1)F)C(=O)O |
Kanonische SMILES |
CC1(CC(CN1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


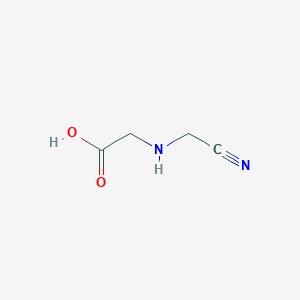

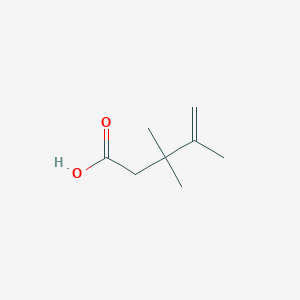

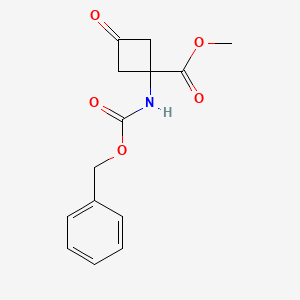
![6-Oxa-2,9-diazaspiro[4.5]decane](/img/structure/B13509633.png)

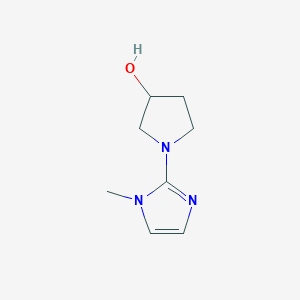

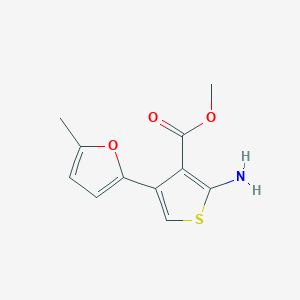
![[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid hydrochloride](/img/structure/B13509663.png)
